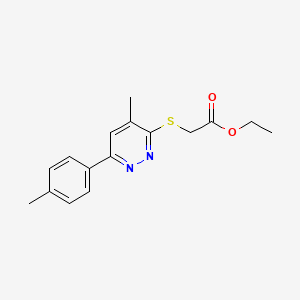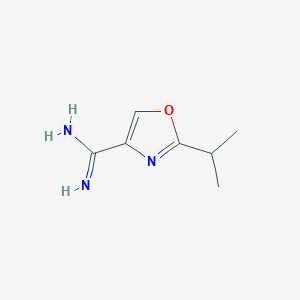
2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of an azetidine ring attached to a difluoropyridine moiety, with two trifluoroacetate groups enhancing its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) typically involves the reaction of 2-(Azetidin-3-yl)-3,5-difluoropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The azetidine ring and difluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoroacetate groups enhance the compound’s stability and facilitate its transport across biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
- 2-(Azetidin-3-yl)quinoxaline bis(2,2,2-trifluoroacetate)
- 2-(Azetidin-3-yl)pyridine bis(2,2,2-trifluoroacetate) .
Uniqueness
What sets 2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) apart is its unique combination of an azetidine ring and a difluoropyridine moiety, which imparts distinct chemical and biological properties. The presence of trifluoroacetate groups further enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H10F8N2O4 |
|---|---|
Peso molecular |
398.21 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-3,5-difluoropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H8F2N2.2C2HF3O2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5;2*3-2(4,5)1(6)7/h1,4-5,11H,2-3H2;2*(H,6,7) |
Clave InChI |
CJQCKGKECDDCCK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(C=C(C=N2)F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)






![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)



